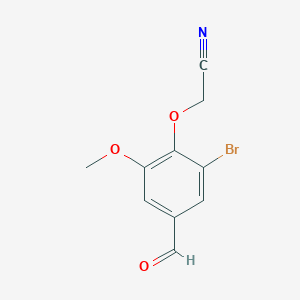
(2-Bromo-4-formyl-6-methoxyphenoxy)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2-Bromo-4-formyl-6-methoxyphenoxy)acetonitrile” is a chemical compound with the molecular formula C10H8BrNO3 . It has an average mass of 270.079 Da and a monoisotopic mass of 268.968750 Da .
Molecular Structure Analysis
The InChI code for “(2-Bromo-4-formyl-6-methoxyphenoxy)acetonitrile” is 1S/C10H8BrNO3/c1-15-8-3-6(4-12)2-7(11)10(8)16-5-9(13)14/h2-4H,5H2,1H3, (H,13,14) . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
“(2-Bromo-4-formyl-6-methoxyphenoxy)acetonitrile” is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the current data.Wissenschaftliche Forschungsanwendungen
Generation and Reactivity of Aryl Enol Radical Cations
A study by Schepp (2004) demonstrated the formation and characteristics of aryl enol radical cations. The research utilized a related compound, 1-bromo-1-(4-methoxyphenyl)acetone in acetonitrile, to explore the formation and protonation of the alpha-acyl 4-methoxybenzyl radical. This study sheds light on the potential of (2-Bromo-4-formyl-6-methoxyphenoxy)acetonitrile in generating similar radical cations under acidic conditions in acetonitrile (Schepp, 2004).
Antimicrobial Activity of Derivatives
Noolvi et al. (2016) explored the synthesis and antimicrobial evaluation of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid. This study demonstrates the potential of derivatives of (2-Bromo-4-formyl-6-methoxyphenoxy)acetonitrile in exhibiting significant antimicrobial activities against various microbial strains (Noolvi et al., 2016).
Application in Synthesis of Cryptands
Sholl and Sutherland (1992) utilized a compound related to (2-Bromo-4-formyl-6-methoxyphenoxy)acetonitrile in the synthesis of phenolic cryptands. This study highlights the use of such compounds in forming cryptands, which are molecules capable of acting as hosts in molecular recognition processes (Sholl & Sutherland, 1992).
Anti-Mycobacterial Properties
Research by Yar et al. (2006) investigated the condensation of 2-(4-formyl-2-methoxyphenoxy) acetic acid with various ketones, leading to compounds with potential anti-mycobacterial activities. This indicates the potential of (2-Bromo-4-formyl-6-methoxyphenoxy)acetonitrile derivatives in the treatment of tuberculosis (Yar et al., 2006).
Electron Transfer Chemistry
A study by Chen et al. (1997) on the electron transfer chemistry of psoralen and coumarin derivatives, including bromopsoralens, highlights the potential use of (2-Bromo-4-formyl-6-methoxyphenoxy)acetonitrile in studying electron transfer reactions. The research provides insights into the mechanisms of light-induced electron transfer reactions in similar compounds (Chen et al., 1997).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(2-bromo-4-formyl-6-methoxyphenoxy)acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO3/c1-14-9-5-7(6-13)4-8(11)10(9)15-3-2-12/h4-6H,3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMSPWMLKCXJJRY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)Br)OCC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-chloro-4-fluorophenyl)oxalamide](/img/structure/B2374402.png)
![2-Chloro-5-(propylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2374403.png)
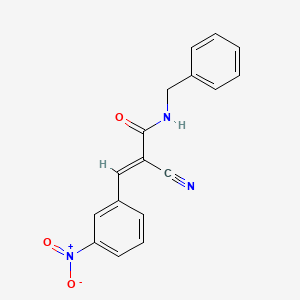
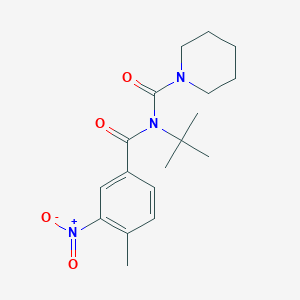
![2-[(3-chlorophenyl)sulfonylamino]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide](/img/structure/B2374407.png)
![N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-(propan-2-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2374409.png)
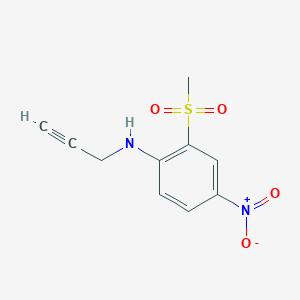
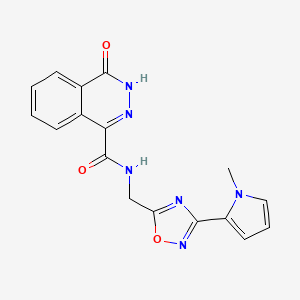
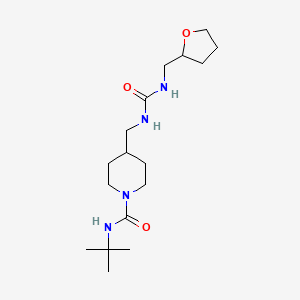
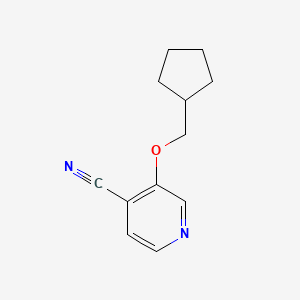
![2-cyano-N-(2,5-dimethylphenyl)-2-{4-oxo-3-[2-(trifluoromethyl)phenyl]-1,3-thiazolidin-2-ylidene}acetamide](/img/structure/B2374415.png)
![2-(4-fluorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2374418.png)

